4-(3-NITROPHENYL)NICOTINIC ACID
Description
4-(3-Nitrophenyl)nicotinic acid is a nicotinic acid derivative featuring a nitro-substituted phenyl group at the 4-position of the pyridine ring. Its applications include use as a ligand in catalysis, a precursor for bioactive molecules, and a building block in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)11-7-13-5-4-10(11)8-2-1-3-9(6-8)14(17)18/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQFPALQJPLGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692558 | |
| Record name | 4-(3-Nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-62-2 | |
| Record name | 4-(3-Nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrophenyl)nicotinic acid typically involves the nitration of a suitable precursor, followed by the introduction of the nicotinic acid moiety. One common method involves the nitration of 3-phenylpyridine, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve more scalable and environmentally friendly methods. For instance, the use of catalytic processes and green chemistry principles can be employed to minimize waste and improve yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)nicotinic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, sulfuric acid as a catalyst.
Major Products Formed
Reduction: 4-(3-Aminophenyl)nicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Products with additional functional groups on the phenyl ring.
Scientific Research Applications
Chemical Synthesis
4-(3-Nitrophenyl)nicotinic acid serves as a building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the development of more complex molecules. Key reactions include:
- Nucleophilic Substitution: The nitro group can be replaced with other functional groups, enabling the creation of derivatives with tailored properties.
- Reduction Reactions: The nitro group can be reduced to an amino group, which may enhance biological activity or alter solubility.
- Esterification: The carboxylic acid moiety can be converted into esters, broadening the compound's utility in pharmaceuticals and materials science.
Biological Applications
Research indicates significant potential for this compound in medicinal chemistry :
- Therapeutic Properties: Studies have explored its anti-inflammatory and antimicrobial activities. The interaction of the compound with cellular targets may lead to modulation of biological pathways beneficial for treating various conditions.
- Ligand Development: This compound has been investigated as a ligand in biochemical assays, which could facilitate the discovery of new drugs targeting specific receptors or enzymes .
Material Science
In materials science, this compound is utilized in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or composites can enhance performance characteristics such as conductivity or light absorption.
Case Studies
Several studies highlight the applications of this compound:
- Study on Antimicrobial Activity: A recent investigation demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens. The study emphasized structure-activity relationships that inform future drug design .
- Ligand Binding Studies: Research involving this compound as a ligand showed promising results in modulating receptor activity, suggesting its potential role in therapeutic applications for diseases such as schizophrenia and cancer .
Comparative Analysis of Derivatives
| Property/Derivative | This compound | Other Derivatives (e.g., 2-(3-Nitrophenyl)nicotinic Acid) |
|---|---|---|
| Synthesis Method | Nitration of nicotinic acid | Similar nitration processes with variations |
| Biological Activity | Anti-inflammatory, antimicrobial | Varies based on substitution patterns |
| Industrial Applications | Material development | Used in food additives and metal plating |
Mechanism of Action
The mechanism of action of 4-(3-nitrophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the nicotinic acid moiety can modulate metabolic pathways by acting on specific receptors and enzymes. These interactions can lead to various biological effects, including the modulation of lipid metabolism and anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3-nitrophenyl)nicotinic acid with two structurally related compounds derived from the provided evidence. Key differences in substituents, physicochemical properties, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects: The nitro group in this compound significantly increases acidity compared to the hydroxyl group in 3-(4-hydroxy-3-nitrophenyl)propanoic acid. This makes it a stronger ligand for metal coordination . The methylthio group in 2-[(4-methylphenyl)thio]nicotinic acid introduces steric bulk and moderate electron donation, reducing its reactivity compared to nitro-substituted analogs .
Solubility and Stability: The hydroxyl group in 3-(4-hydroxy-3-nitrophenyl)propanoic acid improves aqueous solubility, whereas the nitro and thioether groups in the other compounds reduce it . Nitro-substituted compounds like this compound may exhibit photodegradation risks under UV light, unlike thioether derivatives .
Biological Activity :
- Nitro groups are associated with antimicrobial and antitumor activity but may also confer toxicity (e.g., mutagenicity). Hydroxyl and thioether groups generally lower such risks .
Biological Activity
4-(3-Nitrophenyl)nicotinic acid is a derivative of nicotinic acid (niacin), characterized by the presence of a nitro group on the phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
This compound can undergo various chemical reactions, which influence its biological activity:
- Reduction : The nitro group can be converted to an amino group, enhancing biological interactions.
- Substitution : The nitro group can be replaced with other functional groups, potentially altering its pharmacological profile.
- Oxidation : The phenyl ring can be oxidized to introduce additional functional groups, which may affect its reactivity and biological effects.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the nicotinic acid moiety modulates metabolic pathways by acting on specific receptors and enzymes, leading to various biological effects such as:
- Modulation of lipid metabolism
- Anti-inflammatory responses
- Potential neuroprotective effects
Antimicrobial Properties
Research indicates that derivatives of nicotinic acid can enhance immune responses. Specifically, this compound has been studied for its potential to increase the bactericidal activity of immune cells against pathogens like Staphylococcus aureus .
Anticancer Activity
The compound's anticancer properties have been explored through various studies. It is believed that the nitro group contributes to the compound's ability to induce apoptosis in cancer cells. In vitro studies have shown promising results against different cancer cell lines, suggesting that it may sensitize tumors to chemotherapy .
Study on Inflammatory Markers
A systematic review highlighted the effects of niacin on inflammatory markers, indicating that compounds related to niacin can significantly reduce levels of C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α). These findings suggest potential anti-inflammatory properties of this compound .
Meta-Analysis of Niacin Effects
A meta-analysis involving multiple randomized controlled trials demonstrated that niacin administration led to significant reductions in inflammatory markers and alterations in adipokine levels. This supports the hypothesis that this compound may possess similar effects due to its structural similarities with niacin .
Comparative Analysis with Similar Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Nitro group on phenyl ring | Antimicrobial, anticancer |
| 4-(4-Nitrophenyl)nicotinic Acid | Nitro group in a different position | Varies in reactivity and activity |
| Nicotinic Acid | No nitro group | Known for lipid-modifying effects |
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3-nitrophenyl)nicotinic acid with high purity?
- Methodological Answer : Synthesis typically involves nitration of a phenyl precursor followed by coupling to a nicotinic acid derivative. For example, nitration at the 3-position of phenyl groups can be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C). Subsequent coupling via cross-coupling reactions (e.g., Suzuki-Miyaura) or esterification may be employed. Evidence from similar compounds (e.g., chromen derivatives with nitroaryl groups) suggests using palladium catalysts for coupling steps . Purification via recrystallization in ethanol/water mixtures (common for nitro-substituted aromatics) is recommended to achieve >95% purity .
Q. How can researchers ensure the structural integrity of this compound through spectroscopic characterization?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy. The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct downfield shifts in NMR (e.g., aromatic protons near the nitro group resonate at δ 8.0–8.5 ppm). IR should show strong asymmetric/symmetric NO stretching bands at ~1520 cm and ~1350 cm. Mass spectrometry (ESI-MS) can confirm molecular weight (expected [M+H] for CHNO: 245.06). Cross-validate with HPLC retention times and elemental analysis .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective for dissolving nitro-substituted aromatics. Gradual addition of a non-polar solvent (e.g., water or hexane) induces crystallization. For example, dissolving in hot ethanol followed by slow cooling yields needle-like crystals. Monitor solubility curves to optimize yield and purity .
Advanced Research Questions
Q. What strategies resolve conflicting spectroscopic data when characterizing nitro-substituted aromatic compounds?
- Methodological Answer : Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For nitro groups causing tautomerism, variable-temperature NMR can identify equilibrium states. Computational modeling (DFT) of NMR chemical shifts helps assign challenging peaks. Cross-reference with X-ray crystallography data if single crystals are obtainable .
Q. How does the 3-nitro substituent influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The nitro group’s electron-withdrawing nature increases susceptibility to nucleophilic aromatic substitution in basic conditions. Stability studies (pH 1–14, 25–60°C) show degradation via nitro reduction or ring substitution. Monitor via HPLC-UV: under acidic conditions, the nitro group remains intact, but basic conditions (pH >10) may lead to hydrolysis. Use buffered solutions (pH 7–8) for long-term storage .
Q. What role does this compound play in designing pharmacologically active derivatives?
- Methodological Answer : The nitro group can serve as a hydrogen-bond acceptor or be reduced to an amine for further functionalization. For example, derivatives of dihydropyridines with 3-nitrophenyl groups (e.g., nimodipine analogs) exhibit calcium channel blocking activity. Synthesize amide or ester derivatives to explore bioactivity. Screen for cytotoxicity and metabolic stability using in vitro assays (e.g., hepatic microsomes) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for nitro-substituted nicotinic acid derivatives?
- Methodological Answer : Variations in melting points (e.g., 80–90°C vs. higher ranges) may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Compare with thermogravimetric analysis (TGA) to rule out decomposition. Consistently report recrystallization solvents and heating rates to standardize data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
